Iodoazomycin arabinoside

Description

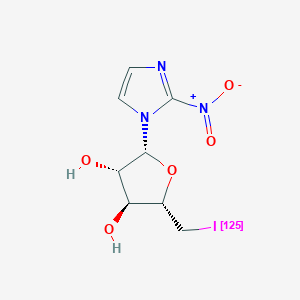

Structure

3D Structure

Properties

CAS No. |

138172-12-0 |

|---|---|

Molecular Formula |

C8H10IN3O5 |

Molecular Weight |

353.09 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2 |

InChI Key |

FWNOUYXMHAJQMU-DFAKLWRTSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |

Other CAS No. |

138172-12-0 |

Synonyms |

1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole IAZA iodoazomycin arabinoside |

Origin of Product |

United States |

Fundamental Aspects and Historical Context of Iodoazomycin Arabinoside

Genesis and Early Development of Hypoxia-Targeting Nitroimidazole Compounds

The journey towards targeting hypoxic cells began with the discovery of 2-nitroimidazole (B3424786), or azomycin (B20884). openmedscience.com This natural antibiotic laid the groundwork for the development of a vast array of synthetic nitroimidazole derivatives. openmedscience.com Initially, these compounds were explored as radiosensitizers, substances that could make hypoxic tumor cells more susceptible to radiation therapy. openmedscience.comscispace.com The underlying principle was their "oxygen mimetic" effect; they could mimic the radiosensitizing properties of molecular oxygen, which is often scarce in the core of solid tumors. scispace.com

Pioneering compounds like misonidazole (B1676599) were extensively studied, but their clinical utility was often hampered by toxicity. nih.gov This led researchers to refine the chemical structures of nitroimidazoles to enhance their efficacy and reduce adverse effects. A significant advancement was the development of radiolabeled nitroimidazoles, which opened the door to non-invasively imaging hypoxic tissues within the body. scispace.com This dual functionality—acting as both a potential therapeutic sensitizer (B1316253) and a diagnostic marker—became a central theme in subsequent research. The development of agents like [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) for Positron Emission Tomography (PET) marked a significant milestone in this endeavor. ualberta.ca

Conceptual Basis of Hypoxia-Selective Bioreduction in Radiopharmaceutical Design

The selective accumulation of nitroimidazole-based radiopharmaceuticals in hypoxic tissues is rooted in the principle of hypoxia-selective bioreduction. openmedscience.comnih.gov In well-oxygenated (normoxic) cells, the nitro group (-NO₂) of a nitroimidazole compound undergoes a single-electron reduction catalyzed by cellular nitroreductase enzymes. openmedscience.comnih.gov This process is reversible in the presence of oxygen, which readily re-oxidizes the resulting radical anion, preventing further reactions and allowing the compound to diffuse out of the cell. openmedscience.comnih.gov

However, in the low-oxygen environment of hypoxic cells, the initial reduction product is not re-oxidized. Instead, it undergoes further, irreversible reduction to form highly reactive intermediates, such as hydroxylamines. nih.govnih.gov These reactive species covalently bind to intracellular macromolecules like proteins and DNA. nih.govnih.gov This "trapping" mechanism ensures that the radiolabeled nitroimidazole is retained within hypoxic cells, leading to a higher concentration of the imaging agent in these areas compared to surrounding normoxic tissues. openmedscience.comscispace.com This differential accumulation is the foundation for generating a detectable signal for imaging modalities like Single-Photon Emission Computed Tomography (SPECT) and PET.

Overview of Iodoazomycin Arabinoside (IAZA) as a Prototype Agent in Hypoxia Research

This compound (IAZA), chemically known as 1-(5-Iodo-5-deoxy-β-D-arabinofuranosyl)-2-nitroimidazole, was synthesized and emerged as a novel and promising marker for tissue hypoxia. snmjournals.orgnih.gov Developed as a second-generation hypoxia imaging agent, IAZA was designed to improve upon the properties of earlier compounds. The inclusion of a sugar moiety (arabinofuranose) was intended to enhance its cellular uptake. nih.gov

IAZA can be labeled with various iodine isotopes, such as ¹²³I for SPECT imaging and ¹²⁵I for research purposes. nih.govnih.gov Early in vitro studies using EMT-6 tumor cells demonstrated the hypoxia-dependent binding of radioiodinated IAZA. nih.gov These studies revealed a significantly higher binding rate for IAZA compared to the reference compound misonidazole, indicating its potential for more sensitive detection of hypoxia. nih.gov

Subsequent in vivo studies in tumor-bearing mice confirmed the favorable biodistribution of IAZA, with rapid clearance from the blood and significant accumulation in tumors, leading to high tumor-to-blood ratios. nih.gov These promising preclinical findings established IAZA as a valuable prototype agent, paving the way for clinical investigations into its utility for imaging hypoxia in various cancers and other ischemic conditions. scispace.comnih.govcollectionscanada.gc.ca

Compound Information Table

| Compound Name | Abbreviation |

| This compound | IAZA |

| Misonidazole | |

| [¹⁸F]Fluoromisonidazole | [¹⁸F]FMISO |

| 2-Nitroimidazole | Azomycin |

| Fluoroazomycin arabinoside | FAZA |

| Iodoazomycin pyranoside | IAZP |

Research Findings: In Vitro and In Vivo Data for IAZA

| Compound | Cell Line | Initial Binding Rate (pmol/10⁶ cells/hr) | Substrate Concentration (µM) |

|---|---|---|---|

| This compound (IAZA) | EMT-6 | 284 | 30 |

| Misonidazole | EMT-6 | 89 | 30 |

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |

|---|---|---|

| 4 hours | 2.08 | 4.6 |

| 8 hours | 1.22 | 8.7 |

Chemical Synthesis and Radiopharmaceutical Development of Iodoazomycin Arabinoside

Synthetic Methodologies for the Iodoazomycin Arabinoside Core Structure

The synthesis of the fundamental IAZA molecule, 1-(5-deoxy-5-iodo-β-D-arabinofuranosyl)-2-nitroimidazole, requires precise control over chemical reactions to construct the nucleoside framework. nih.gov This involves forming a stable bond between a 2-nitroimidazole (B3424786) (azomycin) base and an arabinose sugar moiety.

The creation of the N-glycosidic bond between the sugar and the heterocyclic base is a cornerstone of nucleoside chemistry. For azomycin (B20884) nucleosides like IAZA, classical methods have been employed. One prominent approach is the Königs-Knorr reaction . This method typically involves the reaction of a protected sugar halide (e.g., a bromo- or chloro-furanose) with the nucleobase. acs.org In the context of IAZA precursors, this would involve reacting a protected arabinofuranosyl bromide with 2-nitroimidazole. acs.org To drive this reaction, a promoter, often a heavy metal salt like mercury(II) cyanide (Hg(CN)₂), is frequently used. acs.org

An alternative, more modern "classical" approach is the Vorbrüggen method . This reaction is often preferred as it can avoid the use of toxic mercury salts. It involves coupling a silylated heterocyclic base (like trimethylsilylated 2-nitroimidazole) with a per-acylated sugar (a sugar where the hydroxyl groups are protected, for instance, as acetates). acs.org A Lewis acid, such as SnCl₄ or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), catalyzes the reaction. The Vorbrüggen conditions have been shown to provide a shorter and more efficient synthetic route to azomycin nucleoside analogues compared to earlier coupling procedures. acs.org The synthesis of 1-β-D-(arabinofuranosyl)-2-nitroimidazole, a direct precursor to IAZA, can be achieved through these established coupling strategies.

A critical challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') of the sugar. Naturally occurring and most biologically active nucleosides exist as the β-anomer. beilstein-journals.org The spatial arrangement of the bond connecting the sugar to the base significantly impacts the molecule's final shape and its biological interactions.

During synthesis, particularly in coupling reactions, a mixture of both α and β anomers can be formed. acs.org For instance, the synthesis of the acetyl-protected arabinose precursor for a Vorbrüggen reaction can result in an anomeric mixture (e.g., a 60:40 ratio of α:β). acs.org Achieving high stereospecificity is a primary goal. beilstein-journals.org The choice of protecting groups on the sugar, the specific catalyst, and the reaction conditions are all manipulated to favor the formation of the desired β-isomer. The arabinofuranosyl configuration of IAZA is particularly important, as arabinosyl nucleosides have demonstrated greater stability against enzymatic cleavage in vivo compared to their ribosyl counterparts. snmjournals.org This enhanced stability is crucial for a radiopharmaceutical, ensuring it reaches its target tissue intact.

Radioiodination Techniques for this compound

The final step in preparing IAZA for clinical use is the incorporation of a radioactive iodine isotope, such as ¹²³I or ¹²⁵I. nih.govresearchgate.net This is typically achieved through an isotope exchange reaction where a non-radioactive iodine atom on the precursor molecule is swapped for a radioactive one. scispace.com

One effective method for radioiodination is the melt state exchange. This procedure involves heating the non-radioactive IAZA precursor with a source of radioiodide, such as Na¹²³I, in a molten state without a solvent. researchgate.net To facilitate the reaction and prevent sublimation of the valuable radioiodine, a flux like molten ammonium (B1175870) sulfate (B86663) can be used. researchgate.net The high temperature of the melt (e.g., 160 °C) provides the necessary activation energy for the nucleophilic substitution reaction to occur, allowing the radioiodide to displace the stable iodine atom on the molecule. researchgate.netresearchgate.net This technique is valued for its simplicity and can produce high yields of the radiolabeled product.

Liquid state or solvent exchange procedures are also widely used for the radioiodination of IAZA. researchgate.net In its simplest form, the IAZA precursor is dissolved in a suitable solvent and heated with the radioiodide. scispace.com

The efficiency of these nucleophilic substitution reactions can be significantly improved with the use of catalysts. Copper salts, particularly copper(I) salts like Cu₂Cl₂, are effective catalysts for halogen exchange reactions. nih.gov The copper(I) ion is believed to form an intermediate complex with the aryl or alkyl halide, which facilitates the nucleophilic attack by the radioactive iodide ion. nih.gov This catalytic approach allows the reaction to proceed under milder conditions and can substantially increase the radiochemical yield. nih.gov

Table 1: Comparison of Radioiodination Exchange Procedures

| Feature | Melt State Exchange | Liquid State Exchange |

| Reaction Medium | Molten solid (no solvent) | Liquid solvent |

| Typical Temperature | High (e.g., 160 °C) | Variable, often lower than melt |

| Catalysts | Generally not used; flux (e.g., ammonium sulfate) may be added | Often used (e.g., Cu(I) salts) to improve yield |

| Advantages | Simple, high yield, no solvent removal required | Milder conditions possible, catalyst can enhance reaction rate |

| Disadvantages | High temperature may not be suitable for thermally sensitive molecules | Requires solvent purification and removal |

Achieving a high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the production of any radiopharmaceutical. nih.govnih.gov The RCY refers to the percentage of the initial radioactivity that is successfully incorporated into the desired product, while RCP measures the proportion of the final radioactivity that is present in the correct chemical form.

Several factors are optimized to maximize these parameters:

Solvent Choice: The choice of solvent in liquid exchange reactions is critical. Dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly increase radioiodination yields compared to other solvents like methanol (B129727) or water. researchgate.net

Oxidizing Agents: For electrophilic substitution methods (an alternative to nucleophilic exchange), oxidizing agents like Iodogen, Chloramine-T, or peracetic acid are used to convert the radioiodide (I⁻) into a more reactive electrophilic species. nih.govresearchgate.net The choice and concentration of the oxidant must be carefully controlled to avoid unwanted side reactions. nih.gov

Reaction Conditions: Parameters such as temperature, pH, and reaction time are meticulously optimized for each specific labeling method to ensure maximum incorporation and minimize degradation of the product. nih.gov

Purification: After the labeling reaction, the crude product is a mixture containing the desired radiolabeled IAZA, unreacted radioiodide, and potential byproducts. Purification is essential to achieve the high RCP required for clinical use (>95%). snmjournals.org Common purification methods include High-Performance Liquid Chromatography (HPLC) and solid-phase extraction (SPE) using cartridges like Sep-Pak. nih.govresearchgate.netresearchgate.net SPE is often faster and more economical, making it suitable for routine clinical preparations. researchgate.net

The progress of the reaction and the final purity are typically assessed by radio-HPLC. nih.govresearchgate.net

Kinetic Studies of Isotopic Exchange Reactions

The development of this compound (IAZA) as a radiopharmaceutical for imaging hypoxic tissues relies on the efficient incorporation of a radioactive iodine isotope into the molecule. nih.gov This is typically achieved through isotopic exchange reactions, a cornerstone of radiopharmaceutical chemistry. The most common method for radioiodinating IAZA is through a nucleophilic halogen exchange reaction. nih.gov

In this process, a non-radioactive precursor molecule, often a bromo or chloro analogue of IAZA, is reacted with a radioactive iodide salt, such as Sodium Iodide (Na¹²³I or Na¹²⁵I). The reaction involves the displacement of the existing halogen (e.g., bromine) by the radioactive iodine isotope. This exchange is often facilitated by heat and can be performed in a solvent or in a molten state (melt exchange). nih.govnih.gov The efficiency and kinetics of this exchange are critical for producing the radiopharmaceutical with a high radiochemical yield and specific activity, which are essential for clinical applications. iaea.org

The rate of the isotopic exchange reaction is influenced by several factors, including the nature of the leaving group, the solvent, the reaction temperature, and the presence of any catalysts. nih.gov For instance, the synthesis of radioiodinated IAZA for clinical trials requires optimized and validated modifications to the standard methods to allow for large-scale production (approximately 2 GBq) and subsequent shipping over long distances. osti.gov This involves using specialized stabilizing agents to protect the final product from radiolysis, the decomposition of the compound due to the radiation it emits. osti.gov

While detailed kinetic studies specifically on the isotopic exchange reaction of IAZA are not extensively published in terms of reaction order and rate constants, the successful and routine production of [¹²³I]IAZA and [¹²⁵I]IAZA demonstrates the practical application of these reactions. nih.govnih.gov The binding kinetics of the final radiolabeled product in hypoxic cells have been studied, providing insight into its biological activity.

Table 1: In Vitro Hypoxia-Dependent Binding Rates

This table shows the initial binding rate of ¹²⁵I-IAZA in EMT-6 tumor cells under hypoxic conditions compared to the reference compound, misonidazole (B1676599).

| Compound | Substrate Concentration (µM) | Initial Binding Rate (pmole/10⁶ cells/hr) |

|---|---|---|

| ¹²⁵I-Iodoazomycin arabinoside (IAZA) | 30 | 284 |

| Misonidazole (reference) | 30 | 89 |

Data sourced from J Nucl Med. 1991 Sep;32(9):1764-70. nih.gov

The binding rate of radioiodinated IAZA in hypoxic EMT-6 cells was found to be more than three times greater than that of misonidazole, a reference hypoxic cell marker. nih.gov This enhanced binding is a key characteristic that makes IAZA a promising agent for imaging tissue hypoxia. nih.govsnmjournals.org The rate of uptake in oxygenated cells is significantly lower, demonstrating the hypoxia-selective nature of the compound's binding. snmjournals.org

Synthesis of Key Metabolites and Analogues for Mechanistic Research

To understand the mechanism of action and the biodistribution of this compound (IAZA), researchers have synthesized several of its key metabolites and analogues. nih.govtandfonline.com This work is crucial for interpreting clinical imaging results and for the potential development of second-generation hypoxia imaging agents. nih.gov

One significant area of investigation has been the synthesis of potential reductive metabolites of IAZA. tandfonline.com Under hypoxic conditions, the nitroimidazole core of IAZA is believed to be reduced, leading to the formation of reactive intermediates that bind to cellular components. scispace.com One such putative metabolite is 1-(5-deoxy-5-iodo-α-D-arabinofuranosyl)-2-aminoimidazole, also known as Iodoaminoimidazole arabinoside (IAIA). nih.govtandfonline.com The stereospecific synthesis of IAIA has been described, starting from a protected sugar bromide which is coupled with trifluoroacetamidoimidazole. tandfonline.com Subsequent deblocking of the coupled product yields the free nucleoside, IAIA. tandfonline.com The identity of this synthetic product was confirmed to be identical to the aminoimidazole arabinoside (AIA) obtained from the chemical reduction of azomycin arabinoside (AZA). tandfonline.com

In addition to reductive metabolites, other potential metabolites have been synthesized and radiolabeled to investigate their contribution to the observed biodistribution of radioiodinated IAZA. nih.gov These include compounds like methyl 5-deoxy-5-iodo-D-arabinofuranoside and methyl 2,3-di-O-acetyl-5-deoxy-5-iodo-alpha-D-arabinofuranoside. nih.gov These compounds were synthesized and then radiolabeled with ¹²⁵I using melt or solvent exchange procedures. nih.gov

Analogues of IAZA have also been synthesized to explore structure-activity relationships and to serve as precursors for labeling with other radioisotopes. For example, the diacetylated iodo-precursor, 1-α-D-(2',3'-di-O-acetyl-5'-iodo-arabinofuranosyl)-2-nitroimidazole (DiAcIAZA), was synthesized from azomycin arabinoside (AZA) and serves as a key intermediate for the preparation of [¹⁸F]FAZA, the fluorine-18 (B77423) labeled analogue of IAZA used in PET imaging. researchgate.net

Table 2: Synthesized Metabolites and Analogues of this compound (IAZA)

This table lists key metabolites and analogues of IAZA that have been synthesized for mechanistic and developmental research.

| Compound Name | Abbreviation | Purpose of Synthesis |

|---|---|---|

| 1-(5-deoxy-5-iodo-α-D-arabinofuranosyl)-2-aminoimidazole | IAIA | Study of potential reductive metabolites. nih.govtandfonline.com |

| Methyl 5-deoxy-5-iodo-D-arabinofuranoside | - | Investigation of potential metabolites and their biodistribution. nih.gov |

| Methyl 2,3-di-O-acetyl-5-deoxy-5-iodo-alpha-D-arabinofuranoside | - | Investigation of potential metabolites and their biodistribution. nih.gov |

| 1-α-D-(2',3'-di-O-acetyl-5'-iodo-arabinofuranosyl)-2-nitroimidazole | DiAcIAZA | Precursor for radiosynthesis of other analogues like [¹⁸F]FAZA. researchgate.net |

| Azomycin arabinoside | AZA | Starting material for the synthesis of IAZA analogues. tandfonline.comresearchgate.net |

Data sourced from Nucl Med Biol. 2000 Jan;27(1):61-8, Nucleosides and Nucleotides: Vol 18, No 9, and research from ResearchGate. nih.govtandfonline.comresearchgate.net

The synthesis and study of these metabolites and analogues have provided valuable insights. For example, biodistribution studies of the synthesized metabolites showed rapid blood clearance and excretion with little accumulation in the brain, helping to clarify observations from clinical scintigraphy. nih.gov The development of synthetic routes to these compounds remains a vital component of the ongoing research into nitroimidazole-based radiopharmaceuticals.

Molecular and Cellular Mechanisms of Iodoazomycin Arabinoside Hypoxia Selective Action

Interference with DNA Metabolism and Cell Cycle Progression

Beyond the initial bioreductive activation and protein binding, IAZA disrupts critical cellular processes, particularly those related to DNA synthesis and cell division. researchgate.net

As a nucleoside analog, IAZA is structurally similar to the natural building blocks of DNA. ontosight.aiontosight.ai This structural mimicry allows it to interfere with DNA synthesis by inhibiting DNA polymerases, the enzymes essential for DNA replication and repair. ontosight.ai The arabinoside sugar in its structure is a key feature that contributes to this inhibition. ontosight.ai

The interference with DNA synthesis by IAZA leads to a state known as replication stress. researchgate.netresearchgate.net This condition arises when DNA replication forks stall or progress slowly, which can lead to DNA damage. mdpi.com Studies have shown that cells treated with IAZA under hypoxic conditions exhibit a reduced capacity for DNA replication and show signs of replication stress, such as the accumulation of replication protein A (RPA) on chromatin. researchgate.netnih.gov This stress response slows down cell cycle progression. researchgate.net

Furthermore, IAZA can function as a DNA chain terminator. ontosight.ai After being incorporated into a growing DNA strand, its structure can prevent DNA polymerase from adding the next nucleotide, thereby halting the elongation of the DNA molecule. ontosight.aiontosight.ai This premature termination of DNA synthesis is a potent mechanism for inhibiting the proliferation of rapidly dividing cells. ontosight.ai

Table 2: Effects of Iodoazomycin Arabinoside on DNA Metabolism

| Mechanism | Description | Consequence |

| Inhibition of DNA Polymerase | Competitively inhibits the enzymes responsible for DNA replication and repair. ontosight.ai | Slows or halts DNA synthesis. |

| Induction of Replication Stress | Causes replication forks to stall and slows the rate of DNA replication. researchgate.netresearchgate.netnih.gov | Compromises DNA integrity, slows cell cycle progression. researchgate.net |

| DNA Chain Termination | Incorporation into the DNA strand prevents further elongation. ontosight.aiontosight.ai | Prevents completion of DNA replication, inhibiting cell division. |

Modulation of Cellular Biochemical Pathways Under Hypoxia

This compound (IAZA) is a 2-nitroimidazole-based compound that functions as a hypoxia-activated prodrug. mdpi.com Its mechanism of action is predicated on the unique biochemical environment of hypoxic cells, which are deficient in oxygen. nih.govresearchgate.net In such conditions, IAZA undergoes bioreductive activation, a process that selectively entraps the compound within oxygen-starved cells. nih.govresearchgate.net This activation leads to the formation of covalent adducts with cellular macromolecules, primarily proteins, which disrupts various cellular pathways. nih.govresearchgate.net The effects are highly selective to hypoxic environments, as the presence of oxygen inhibits this reductive activation process. nih.gov

Effects on Glycolysis and Hypoxia-Inducible Factor 1α (HIF-1α) Signaling

A primary cellular response to hypoxia is the stabilization of the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α). aacrjournals.orgeuropeanreview.org Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. aacrjournals.org However, in hypoxic conditions, its stabilization allows it to form a heterodimer with the HIF-1β subunit, translocate to the nucleus, and activate the transcription of numerous genes that help cells adapt to the low-oxygen state. oncotarget.com

A crucial aspect of this adaptation is a metabolic shift towards anaerobic glycolysis, even in the presence of oxygen (the Warburg effect), to maintain ATP production. europeanreview.orgoncotarget.com HIF-1α is a master regulator of this process, upregulating the expression of glucose transporters (like GLUT1) and nearly all key glycolytic enzymes, including hexokinase, phosphofructokinase, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). oncotarget.comresearchgate.net

While IAZA may not directly modulate the expression or stabilization of HIF-1α itself, its mechanism of action is intrinsically linked to the consequences of HIF-1α signaling. Research using an azide-derivatized nitroimidazole analog (N₃-AZA) to identify protein targets under hypoxia revealed that several key enzymes in the glycolysis I pathway, which is regulated by HIF-1α, are covalently modified. researchgate.net These targets include ALDOA, ENO1, GAPDH, PKM, and TPI1, highlighting that IAZA exerts its effects by disrupting the very metabolic machinery that HIF-1α upregulates for cell survival under hypoxia. researchgate.net

Impact on Specific Enzymatic Activities (e.g., GAPDH, GSTP1)

Two prominent enzymes affected are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase Pi 1 (GSTP1). nih.govresearchgate.net

GAPDH is a key enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. researchgate.net By inhibiting its activity, IAZA directly interferes with the cell's ability to produce energy through glycolysis, a critical survival pathway in hypoxic tumors. nih.govresearchgate.net

GSTP1 is a detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and xenobiotics by conjugating them with glutathione. researchgate.net The inhibition of GSTP1 activity by IAZA can lead to an accumulation of toxic by-products, further contributing to cellular stress and death. nih.govresearchgate.net

The table below summarizes the observed effects of IAZA and its analog, FAZA, on the enzymatic activity in FaDu head and neck cancer cells under hypoxia.

| Enzyme | Treatment Condition | Effect on Protein Level | Effect on Enzymatic Activity | Reference |

|---|---|---|---|---|

| GAPDH | IAZA under Hypoxia | No significant change | Significantly reduced | nih.govresearchgate.net |

| GSTP1 | IAZA under Hypoxia | No significant change | Significantly reduced | nih.govresearchgate.net |

| GAPDH | FAZA under Hypoxia | No significant change | Significantly reduced | nih.govresearchgate.net |

| GST | FAZA under Hypoxia | No significant change | Significantly reduced | nih.govresearchgate.net |

Data derived from studies on FaDu head and neck cancer cells.

Mechanisms of Hypoxia-Selective Cytostasis and Radiosensitization

The bioreductive activation of IAZA under hypoxia culminates in two key therapeutic effects: cytostasis (inhibition of cell growth) and radiosensitization (making cells more vulnerable to radiation therapy). mdpi.comnih.gov

The mechanism of hypoxia-selective cytostasis involves several cellular alterations. Treatment with IAZA under hypoxic conditions leads to changes in cell morphology, compromises DNA replication, slows down cell cycle progression, and induces replication stress. nih.govresearchgate.net These effects collectively halt the proliferation of cancer cells that are in a hypoxic state. nih.gov

Furthermore, IAZA is a potent hypoxic radiosensitizer. mdpi.comresearchgate.net This means it enhances the cell-killing effects of ionizing radiation specifically in oxygen-deficient cells, which are notoriously resistant to standard radiation therapy. mdpi.comresearchgate.net The radiosensitizing effect of IAZA is restricted to hypoxic cells, with no significant impact observed under normoxic conditions. mdpi.com Research on head and neck cancer cells demonstrated that IAZA is a more effective radiosensitizer than the related compound FAZA. mdpi.com The mechanism for this sensitization involves impairing the cell's ability to adapt and recover following reoxygenation, a common event in tumors. mdpi.com This impairment manifests as high levels of reactive oxygen species (ROS), a reduced capacity for DNA synthesis, and signs of significant replication stress in reoxygenated cells. mdpi.com

The effectiveness of a radiosensitizer is often quantified by the Sensitizer (B1316253) Enhancement Ratio (SER), which is the ratio of radiation doses required to achieve the same biological effect without and with the sensitizer. A higher SER indicates greater sensitization.

| Compound | Condition | Sensitizer Enhancement Ratio (SER) | Cell Type | Reference |

|---|---|---|---|---|

| IAZA | Hypoxia | 1.33 | Hepatocellular Carcinoma | researchgate.netnih.gov |

| Nanogel-encapsulated IAZA | Hypoxia | 1.62 | Hepatocellular Carcinoma | researchgate.netnih.gov |

| IAZA | Hypoxia | 1.44 | FaDu (Head and Neck Cancer) | researchgate.net |

Preclinical Evaluation and Diagnostic Imaging Potential of Iodoazomycin Arabinoside

In Vitro Assessment of Hypoxia-Selective Uptake and Retention

The selective accumulation of Iodoazomycin arabinoside (IAZA) in hypoxic cells is a critical characteristic for its use as a hypoxia imaging agent. scielo.br This selectivity is based on the compound's bioreductive metabolism, a process that occurs preferentially under low oxygen conditions. In this process, the nitroimidazole component of IAZA is chemically reduced, leading to the formation of reactive intermediates that bind to intracellular macromolecules, effectively trapping the compound within the hypoxic cell. scielo.br

Cellular Accumulation Profiles in Hypoxic Cell Lines (e.g., EMT-6, FaDu)

Studies have demonstrated the hypoxia-selective uptake of IAZA in various cancer cell lines. In EMT-6 murine breast cancer cells, radioiodinated IAZA showed a clear dependence on oxygen levels for its binding. nih.govosti.gov Similarly, in the FaDu human head and neck cancer cell line, IAZA and its analogue, FAZA, exhibited greater sensitivity and accumulation in hypoxic cells compared to those in normal oxygen conditions (normoxic cells). researchgate.net Research has shown that hypoxic FaDu cells are considerably more sensitive to both IAZA and FAZA than normoxic cells. researchgate.net Encapsulating IAZA in a nanogel (nanoIAZA) has been shown to enhance its hypoxia-selective cytotoxicity in both FaDu and PC3 prostate cancer cell lines. acs.org

Quantification of Hypoxia-Dependent Binding Rates

The rate of IAZA binding is significantly higher in hypoxic conditions. For EMT-6 cells, the initial binding rate of radioiodinated IAZA at a concentration of 30 microM was found to be 284 pmol/10^6 cells/hr under hypoxic conditions. nih.govosti.gov This rate is more than three times that of the reference compound, misonidazole (B1676599) (89 pmol/10^6 cells/hr), indicating a more efficient trapping mechanism for IAZA in hypoxic environments. nih.govosti.gov The binding rate in hypoxic EMT-6 cells was over seven times greater than in the same cells under oxygenated conditions. snmjournals.org This enhanced binding rate is associated with a 30-40 times greater in vitro cytotoxicity compared to misonidazole. nih.govresearchgate.net

| Cell Line | Condition | Parameter | Value | Reference Compound | Reference Value |

|---|---|---|---|---|---|

| EMT-6 | Hypoxic | Initial Binding Rate | 284 pmol/10^6 cells/hr | Misonidazole | 89 pmol/10^6 cells/hr |

| EMT-6 | Hypoxic vs. Oxic | Binding Rate Ratio | >7 | - | - |

| FaDu | Hypoxic | Sensitivity | Greater than normoxic | - | - |

| PC3 | Hypoxic | Cytotoxicity (nanoIAZA) | Enhanced | - | - |

In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models

Animal studies have been crucial in understanding how IAZA behaves in a whole organism, providing insights into its distribution, clearance, and potential for imaging tumors.

Whole-Body Clearance and Organ-Specific Retention Profiles

Biodistribution studies in BALB/c mice with EMT-6 tumors showed that IAZA is rapidly excreted, with over 98% cleared within 24 hours. nih.govosti.gov Tissue levels of the compound generally decreased as it was cleared from the blood. nih.govosti.gov Pharmacokinetic analyses in healthy human volunteers revealed that both [¹²³I]IAZA and total radioactivity follow a bi-exponential decline, indicating a rapid distribution phase followed by a slower elimination phase. mdpi.comresearchgate.net The major organs involved in the uptake and clearance of IAZA are the liver and kidneys. researchgate.netresearchgate.net

Evaluation of Deiodination and Metabolic Degradation

Deiodination, the removal of iodine, is a potential metabolic pathway for IAZA. In vivo studies in the EMT-6 murine tumor model have indicated that there is minimal deiodination and metabolic degradation of IAZA. scispace.com However, some studies have observed uptake of radioactivity in the thyroid, which can be an indication of in vivo deiodination. researchgate.netresearchgate.netualberta.ca The administration of non-radioactive ("cold") IAZA has been shown to reduce the concentration of radioactivity in various tissues, suggesting it can influence the deiodination process. researchgate.net While several potential metabolites of IAZA have been synthesized and studied, their biodistribution in animal models did not align with the observed distribution of IAZA itself, suggesting they are not major contributors to its in vivo behavior. researchgate.netnih.gov

Tumor-to-Background Ratios in Murine and Rat Xenograft Models

A high tumor-to-background ratio is essential for clear imaging of tumors. In BALB/c mice with EMT-6 tumors, tumor-to-blood ratios for IAZA were 4.6 at 4 hours and 8.7 at 8 hours post-injection. nih.govosti.gov In a rat model, tumor-to-blood ratios of 3.8 and 4.2 were reported at 24 and 48 hours, respectively. researchgate.net A study comparing different hypoxia imaging agents in nude mice with A431 tumors found that [¹⁸F]FAZA, a fluorinated analog of IAZA, showed a significantly higher tumor-to-background ratio (5.19 ± 0.73) compared to [¹²⁴I]IAZA (2.06 ± 0.26) at 3 hours post-injection. researchgate.netualberta.ca However, the tumor-to-background ratio for [¹²⁴I]IAZA increased over time, reaching 3.83 at 24 hours and 4.20 at 48 hours. researchgate.netualberta.ca

| Compound | Animal Model | Tumor Model | Time Post-Injection | Tumor-to-Blood/Background Ratio |

|---|---|---|---|---|

| IAZA | BALB/c Mice | EMT-6 | 4 hours | 4.6 |

| IAZA | BALB/c Mice | EMT-6 | 8 hours | 8.7 |

| [¹²⁴I]IAZA | Rat | - | 24 hours | 3.8 |

| [¹²⁴I]IAZA | Rat | - | 48 hours | 4.2 |

| [¹²⁴I]IAZA | Nude Mice | A431 | 3 hours | 2.06 ± 0.26 |

| [¹²⁴I]IAZA | Nude Mice | A431 | 24 hours | 3.83 ± 0.61 |

| [¹²⁴I]IAZA | Nude Mice | A431 | 48 hours | 4.20 ± 0.80 |

| [¹⁸F]FAZA | Nude Mice | A431 | 3 hours | 5.19 ± 0.73 |

Preclinical Imaging Modalities and Techniques for Hypoxia Visualization

The visualization of hypoxic tissues, characterized by low oxygen levels, is crucial for understanding the pathophysiology of various diseases, including cancer, stroke, and arthritis. d-nb.info this compound (IAZA), a 2-nitroimidazole (B3424786) compound, has emerged as a significant radiotracer for this purpose. scispace.com Its mechanism relies on the bioreductive activation under hypoxic conditions, leading to the formation of reactive products that bind irreversibly to intracellular components. ahajournals.org This selective accumulation in oxygen-deficient cells allows for non-invasive imaging using nuclear medicine techniques. scispace.comahajournals.org

Radioiodinated IAZA, particularly with iodine-123 ([¹²³I]IAZA), has been extensively evaluated as a SPECT agent for imaging hypoxia. scispace.complos.org Preclinical studies in various animal models have demonstrated its efficacy. In a murine tumor model (EMT-6), scintigrams taken 8 hours after injection of [¹²³I]IAZA showed strong uptake in the tumor with rapid clearance from the rest of the body, resulting in clear images within 4-6 hours. scispace.com The development of [¹²³I]IAZA has provided a valuable tool for SPECT imaging, with several studies highlighting its potential in diverse clinical scenarios. scispace.com

While SPECT has proven useful, PET offers superior spatial resolution. snmjournals.org This has led to the development and comparison of IAZA with other PET-radiolabeled hypoxia tracers. The most widely used PET tracer for hypoxia has been [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO). nih.govd-nb.info However, its slow clearance from non-target tissues can result in low target-to-background ratios. snmjournals.orgd-nb.info

Another analogue, [¹⁸F]fluoroazomycin arabinoside ([¹⁸F]FAZA), has shown more favorable pharmacokinetics due to its faster clearance, leading to improved image contrast. snmjournals.orgd-nb.infoualberta.ca Studies comparing [¹⁸F]FAZA with [¹⁸F]FMISO have demonstrated the superior imaging properties of [¹⁸F]FAZA. snmjournals.org

Furthermore, IAZA has been labeled with the positron-emitting isotope iodine-124 ([¹²⁴I]IAZA) for PET imaging. ualberta.canih.gov A preclinical study comparing [¹²⁴I]IAZA with [¹⁸F]FMISO and [¹⁸F]FAZA in tumor-bearing mice revealed that while [¹⁸F]FAZA provided the best tumor-to-background ratio at 3 hours post-injection, [¹²⁴I]IAZA showed excellent clearance at later time points (24 and 48 hours). ualberta.ca However, the tumor-to-background ratios for [¹²⁴I]IAZA at 48 hours were slightly lower than those for [¹⁸F]FAZA at 3 hours. ualberta.ca Another related compound, [¹²⁴I]iodoazomycin galactoside, has also been investigated and showed high tumor-to-whole-body ratios in preclinical cancer models. nih.gov

Autoradiography provides high-resolution mapping of radiotracer distribution within tissue sections, offering a detailed view of microregional hypoxia. snmjournals.org Studies utilizing autoradiography have been instrumental in validating the hypoxia-selective uptake of IAZA and its analogues. For instance, autoradiographic imaging has been used to study cerebral ischemia, demonstrating the colocalization of hypoxic markers with areas of reduced blood flow. scispace.com In tumor models, autoradiography with [¹⁸F]FAZA has confirmed its inverse correlation with oxygen concentration. snmjournals.org These high-resolution maps are crucial for understanding the heterogeneous nature of hypoxia within tissues. snmjournals.org

Correlative Studies with Direct Tissue Oxygenation Measurements (e.g., pO₂-Histography) in Animal Models

To validate the accuracy of IAZA as a hypoxia imaging agent, its uptake has been correlated with direct measurements of tissue oxygenation. The "gold standard" for this is often considered to be the Eppendorf pO₂ histography system, which uses a fine-tipped electrode to measure the partial pressure of oxygen directly within the tissue. tandfonline.com

In a study involving murine tumors, the uptake of [¹⁸F]FAZA, an analogue of IAZA, showed a significant inverse correlation with tissue pO₂ measurements. snmjournals.org Tumors with lower pO₂ values, indicating more severe hypoxia, exhibited higher tracer accumulation. snmjournals.org Similarly, in patients with diabetic peripheral vascular disease, a semi-quantitative analysis revealed an inverse correlation between the uptake of [¹²³I]IAZA and transcutaneous oxygen tension (TcpO₂) measurements. nih.gov These correlative studies provide strong evidence that the accumulation of IAZA and its analogues accurately reflects the degree of tissue hypoxia.

Hypoxia Assessment in Non-Oncological Preclinical Models (e.g., Stroke, Arthritis)

The application of IAZA extends beyond oncology. In preclinical models of stroke, radioiodinated IAZA has been used to detect ischemic and hypoxic brain tissue. ualberta.cacollectionscanada.gc.ca Studies in a gerbil stroke model demonstrated that [¹²⁵I]IAZA selectively binds to the ischemic brain tissue. collectionscanada.gc.ca Autoradiographic studies in animal models of stroke have further confirmed the relationship between the uptake of hypoxic markers and areas of cerebral ischemia. scispace.com

In the context of rheumatoid arthritis, a condition where synovial hypoxia is a known feature, [¹²³I]IAZA has shown potential for imaging the affected joints. scispace.comsnmjournals.org The inflammatory environment in rheumatoid arthritis leads to low oxygen levels, which can be visualized with IAZA. d-nb.info

Preclinical Evaluation of Radiopharmaceutical Suitability (e.g., Dosimetry Characterization in Healthy Volunteers for Characterization)

Before a radiopharmaceutical can be widely used, its radiation dose biodistribution and safety must be characterized. Dosimetry studies for [¹²³I]IAZA have been conducted in healthy volunteers to assess its suitability as a clinical radiopharmaceutical. snmjournals.orgnih.gov These studies involve administering a known dose of the radiotracer and then tracking its distribution and elimination from the body over time using whole-body imaging and analysis of blood and urine samples. nih.gov

Therapeutic Modalities and Advanced Formulations of Iodoazomycin Arabinoside

Preclinical Radiosensitization Potency in Hypoxic Cancer Cells

IAZA has demonstrated significant potential as a radiosensitizer in preclinical studies, specifically targeting hypoxic cancer cells which are notoriously resistant to radiation therapy. mdpi.com

Comparative Radiosensitizing Efficacy with Other Hypoxia-Targeting Agents

In comparative studies, IAZA has shown potent radiosensitizing effects. For instance, research on head and neck cancer (HNC) cells (FaDu) revealed that IAZA is a more effective radiosensitizer than fluoroazomycin arabinofuranoside (FAZA), another 2-nitroimidazole (B3424786) derivative. mdpi.com Both compounds were found to sensitize hypoxic HNC cells to ionizing radiation, but IAZA exhibited a superior sensitizer (B1316253) enhancement ratio (SER). mdpi.com The SER, a measure of the extent of radiosensitization, was notably higher for IAZA, indicating its greater potential in combination with radiation therapy. mdpi.comresearchgate.net

Another study comparing IAZA to the reference compound misonidazole (B1676599) in EMT-6 cells found that IAZA had a binding rate more than three times higher under hypoxic conditions. nih.gov This enhanced binding is associated with increased cytotoxicity and radiosensitizing potential. nih.gov

Selective Enhancement of Radiation Response Under Hypoxia

A key feature of IAZA is its selective action under hypoxic conditions. Studies have consistently shown that the radiosensitizing effects of IAZA are restricted to low-oxygen environments, with no significant impact observed in normoxic cells. mdpi.com This selectivity is crucial for minimizing damage to healthy, well-oxygenated tissues during radiotherapy. The mechanism involves the bioreductive activation of the nitroimidazole group under hypoxia, leading to the formation of reactive species that can "fix" radiation-induced DNA damage, mimicking the effect of oxygen. clinicalgate.com

Research on FaDu cells demonstrated that IAZA significantly reduced the clonogenic survival of irradiated hypoxic cells. researchgate.net This was accompanied by a notable increase in DNA damage, as evidenced by the formation of γ-H2AX foci and findings from alkaline comet assays. researchgate.net

Hypoxia-Selective Cytotoxicity in Preclinical In Vitro and In Vivo Models

Beyond its role as a radiosensitizer, IAZA exhibits inherent cytotoxicity that is also highly selective for hypoxic cells. This dual-action capability makes it a promising candidate for targeting the hypoxic fraction of tumors.

In vitro studies with various cancer cell lines, including murine breast cancer cells (EMT-6) and human head and neck cancer cells (FaDu), have demonstrated that IAZA is significantly more toxic to cells under hypoxic conditions compared to normoxic conditions. nih.govresearchgate.net The cytotoxicity of IAZA in hypoxic EMT-6 cells was found to be 30-40 times greater than that of misonidazole. nih.gov Mechanistic studies in FaDu cells revealed that IAZA treatment under hypoxia leads to altered cell morphology, compromised DNA replication, and cell cycle arrest, ultimately resulting in cytostasis. researchgate.net

In vivo evaluations in murine models have further supported these findings. In a study using a Balb/C EMT-6 murine tumor model, IAZA demonstrated selective accumulation in tumor tissue. researchgate.net Another study with nude mice bearing subcutaneous FaDu tumors showed that administration of IAZA led to an initial delay in tumor growth. researchgate.net

Evaluation as Potential Molecular Radiotherapeutics in Animal Models

The iodine atom in the IAZA molecule allows for its radioiodination, opening up the possibility of its use as a molecular radiotherapeutic (MRT) agent. By labeling IAZA with a therapeutic radioisotope such as Iodine-131 ([¹³¹I]IAZA), it can deliver targeted radiation directly to hypoxic tumor cells.

Preclinical studies in animal models have shown the feasibility of this approach. [¹³¹I]IAZA has been successfully prepared at high specific activity and has shown stability suitable for therapeutic use. nih.gov Biodistribution studies in Balb/c mice with implanted EMT-6 tumors revealed that [¹³¹I]IAZA achieves a high tumor-to-blood radioactivity ratio, which is advantageous for delivering a targeted radiation dose to the tumor while minimizing systemic exposure. nih.gov Dosimetry estimates from these studies indicated a tumor self-dose that was several-fold higher than that for major organs like the liver and kidney, highlighting its potential for selective tumor irradiation. nih.gov

Furthermore, a "wash-out" strategy, involving the administration of non-radioactive ("cold") IAZA after the radioactive dose, has been shown to enhance the tumor-to-blood ratio by accelerating the clearance of the radiotracer from non-target tissues. researchgate.netnih.gov In a murine tumor model, this procedure increased the tumor-to-blood ratio from 5.8 to 8.5 at 4 hours post-injection, which would be beneficial for MRT applications. researchgate.netnih.gov

Development of Targeted Drug Delivery Systems for Iodoazomycin Arabinoside

To further enhance the therapeutic efficacy and targeting of IAZA, advanced drug delivery systems are being developed. A primary focus has been on nanoparticle-based formulations designed to improve drug solubility, stability, and tumor accumulation.

Nanogel-Based Encapsulation and Controlled Release Strategies

Nanogels have emerged as a promising platform for the delivery of IAZA. These are cross-linked polymer networks that can encapsulate drugs and release them in a controlled manner.

One notable development is the creation of galactose-based thermosensitive nanogels for the targeted delivery of IAZA to hepatocellular carcinoma. nih.gov These nanogels have a core-shell structure with a temperature-responsive core and a galactose shell that targets the asialoglycoprotein receptor, which is overexpressed on liver cancer cells. nih.gov This system demonstrated a stable, non-burst release of IAZA and showed superior radiosensitization of hypoxic cells compared to free IAZA, with a sensitizer enhancement ratio of 1.62 for the nanogel-encapsulated IAZA versus 1.33 for IAZA alone. nih.gov

Another study focused on a carbohydrate-based nanogel for delivering IAZA to head and neck and prostate cancer cells. researchgate.net This formulation exhibited high drug-loading capacity and a slow, time-controlled release over 50 hours. researchgate.net The encapsulated IAZA (nanoIAZA) displayed superior hypoxia-selective cytotoxicity and radiosensitization in vitro compared to free IAZA. researchgate.net

These nanogel systems not only improve the delivery and release of IAZA but also hold the potential for multimodal theranostic applications, combining imaging and therapy. nih.gov

Enhanced Hypoxia-Selective Cytotoxicity and Radiosensitization with Nanoconjugates

The therapeutic efficacy of this compound (IAZA) as a hypoxia-activated prodrug is significantly amplified through its incorporation into advanced nanocarrier systems. researchgate.net These nanoconjugates are designed to improve drug delivery to poorly vascularized, hypoxic tumor regions, thereby enhancing the compound's inherent cytotoxic and radiosensitizing properties. researchgate.netresearchgate.net

Researchers have developed "smart" nanogels, such as galactose-based thermosensitive nanogels, for the targeted delivery of IAZA. researchgate.netnih.gov These nanostructures serve as carriers that can be loaded with IAZA, facilitating its accumulation selectively in hypoxic cancer cells. researchgate.net The nanogels are often composed of a shell, for instance one made of galactose, and a core of a thermoresponsive material like di(ethylene glycol) methyl ethyl methacrylate (B99206) (DEGMA). researchgate.net This design allows for a high drug-loading capacity and a controlled, slow release of IAZA over an extended period. researchgate.net

In vitro studies have demonstrated that IAZA encapsulated in these nanogels (nanoIAZA) exhibits superior hypoxia-selective cytotoxicity when compared to the free form of the drug. researchgate.net This enhanced effect has been observed in various cancer cell lines, including head and neck (FaDu), prostate (PC3), and hepatocellular carcinoma cells. researchgate.netnih.gov Under hypoxic conditions, these nanoformulations not only increase direct cell killing but also significantly sensitize the cancer cells to ionizing radiation. researchgate.net For example, IAZA has been shown to sensitize hypoxic human hepatocellular carcinoma cells to radiation. researchgate.net The initial binding rate of IAZA in hypoxic cells is more than three times that of the reference compound, misonidazole, which is accompanied by a 30 to 40-fold greater in vitro cytotoxicity. nih.gov

The table below summarizes the comparative cytotoxicity of nanoIAZA versus free IAZA in different cancer cell lines under hypoxic conditions, as described in research findings.

Table 1: Comparative In Vitro Efficacy of NanoIAZA vs. Free IAZA

| Cell Line | Cancer Type | Metric | Outcome | Reference |

|---|---|---|---|---|

| FaDu | Head and Neck | Cytotoxicity & Radiosensitization | NanoIAZA showed superior performance compared to free IAZA. | researchgate.net |

| PC3 | Prostate | Cytotoxicity & Radiosensitization | NanoIAZA displayed superior effects over free IAZA. | researchgate.net |

| EMT-6 | Murine Breast | Cytotoxicity | IAZA was 30-40 times more cytotoxic than misonidazole. | nih.gov |

This table is generated based on descriptive findings in the cited research.

Improved Tumor Regression and Survival in Xenograft Models with Advanced Formulations

The advantages of advanced IAZA formulations observed in vitro translate to significant improvements in therapeutic outcomes in preclinical animal models. researchgate.net Specifically, in xenograft models, where human tumors are grown in immunocompromised mice, nanoconjugate formulations of IAZA have led to enhanced tumor regression and prolonged survival. researchgate.net

Studies involving subcutaneous FaDu xenograft tumors demonstrated that treatment with nanoIAZA resulted in substantial tumor growth inhibition. researchgate.net This advanced formulation offered a significant improvement in slowing tumor progression when compared to control groups. researchgate.net The enhanced delivery and retention of IAZA in the tumor microenvironment, facilitated by the nanocarrier, is a key factor in this improved efficacy. researchgate.net

Biodistribution studies in BALB/c mice with EMT-6 tumors showed that radioiodinated IAZA achieved favorable tumor-to-blood ratios, reaching 4.6 at 4 hours and 8.7 at 8 hours post-injection, supporting its potential for targeting tumor tissue. nih.gov Another advanced formulation strategy involved a "wash-out" procedure with non-radioactive ("cold") IAZA following the administration of radioactive [131I]IAZA. researchgate.net This method increased the tumor-to-blood ratio from 5.8 to 8.5, suggesting a way to enhance the therapeutic index. researchgate.net

The data below illustrates the findings on tumor growth inhibition in a xenograft model treated with an advanced IAZA formulation.

This table is a representation of the reported outcomes in the cited research.

Structural Modifications and Structure Activity Relationships of Iodoazomycin Arabinoside

Design and Synthesis of Iodoazomycin Arabinoside Analogues and Derivatives

The development of this compound (IAZA) analogues and derivatives has been a focused effort to enhance its properties as a hypoxia-selective agent. This has involved systematic modifications to its structure, including alterations to the sugar moiety and the nitroimidazole core, as well as the creation of hybrid molecules and versions suitable for advanced molecular profiling techniques.

Exploration of Varied Sugar Moieties (e.g., Pyranoside, Riboside, Glucopyranoside)

A key strategy in modifying this compound (IAZA) involves the substitution of the arabinose sugar with other sugar forms, such as pyranosides and ribosides. The goal of these modifications is to influence the compound's lipophilicity and cellular uptake, which in turn can affect its efficacy as a hypoxia imaging agent or therapeutic. For instance, the synthesis of iodoazomycin pyranoside has been reported as part of the broader exploration of 2-nitroimidazole (B3424786) nucleosides.

Modifications to the Nitroimidazole Core for Functional Modulation

The 2-nitroimidazole (azomycin) core is the functional heart of IAZA, responsible for its hypoxia-selective activity. Under low-oxygen conditions, the nitro group undergoes bioreductive metabolism, leading to the formation of reactive intermediates that bind to cellular macromolecules, effectively trapping the molecule within hypoxic cells.

Modifications to this core are aimed at fine-tuning this process. While specific examples of direct modifications to the nitroimidazole core of IAZA itself are not extensively detailed in the provided context, the general principle in the field of nitroimidazole-based hypoxia agents involves altering substituents on the imidazole ring to modulate redox potential and, consequently, the oxygen concentration at which the drug becomes activated.

Hybrid Structures (e.g., Azomycin-Cyclam Adducts)

To expand the utility of azomycin-based compounds, hybrid structures have been synthesized. One notable example is the creation of azomycin-cyclam adducts. In this design, a 2-nitroimidazole (azomycin) moiety is chemically linked to a cyclam (1,4,8,11-tetraazacyclotetradecane) macrocycle.

The purpose of this hybridization is to combine the hypoxia-targeting ability of the azomycin (B20884) component with the metal-chelating properties of the cyclam ligand. This allows for the complexation of radioactive metals, such as technetium-99m, creating radiolabeled markers that can be selectively delivered to and trapped in hypoxic cells. These hybrid molecules are being investigated for their potential in nuclear medicine imaging to visualize hypoxic tumors.

Development of Click-Chemistry Compatible Analogues for Molecular Profiling (e.g., N3-AZA)

A significant advancement in the study of IAZA's mechanism of action has been the development of analogues suitable for "click chemistry." N3-AZA is a prime example, where the iodine atom of IAZA is replaced with an azide (B81097) group (N3). This modification allows the molecule, after it has been activated under hypoxic conditions and has bound to cellular proteins, to be tagged with a reporter molecule (e.g., biotin or a fluorescent dye) via a highly specific and efficient click reaction.

This powerful technique enables the identification and profiling of the proteins that IAZA and its analogues interact with within hypoxic cells. Studies using N3-AZA have successfully identified numerous protein targets, including key enzymes involved in glycolysis and detoxification, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase P (GSTP1). scholaris.ca This approach is invaluable for understanding the molecular consequences of IAZA's action and for discovering new therapeutic targets in hypoxic tumors. scholaris.ca

Structure-Activity Relationship (SAR) Investigations

Correlation of Chemical Structure with Hypoxia-Selective Binding Affinity

The hypoxia-selective binding of IAZA is a direct consequence of its chemical structure. The 2-nitroimidazole core is the key functional group that undergoes bioreductive activation under low oxygen conditions. This process forms reactive intermediates that covalently bind to cellular macromolecules, leading to the accumulation of the drug specifically in hypoxic cells.

Several structural factors have been shown to correlate with the hypoxia-selective binding affinity of IAZA and its analogues:

Sugar Moiety : The nature of the sugar attached to the nitroimidazole core can influence cellular uptake and retention. While the primary mechanism of action is passive diffusion followed by hypoxia-mediated trapping, the potential for interaction with nucleoside transporters could be affected by the sugar's structure.

The Nitroimidazole Core : The presence of the nitro group at the 2-position of the imidazole ring is essential for the hypoxia-selective activation. The electron-deficient nature of this group facilitates its reduction in the low-oxygen environment of tumors.

The binding rate of radioiodinated IAZA in hypoxic cells has been shown to be significantly higher than that of the reference compound, misonidazole (B1676599). nih.gov This elevated binding rate is a direct reflection of its chemical structure and contributes to its utility as a marker for tissue hypoxia. nih.gov

Influence of Molecular Parameters on Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile and tissue distribution of this compound (IAZA) and its analogues are critically influenced by their molecular parameters, primarily lipophilicity. Modifications to the chemical structure that alter this property can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its efficacy as a therapeutic or diagnostic agent for hypoxic tumors.

One of the key analogues developed to modulate these parameters is fluoroazomycin arabinoside (FAZA). FAZA was designed as a less lipophilic analogue of IAZA. This difference in lipophilicity has a direct effect on the pharmacokinetic behavior of the two compounds. Studies comparing radioiodinated IAZA with its precursor, misonidazole, revealed that the more lipophilic sugar-conjugated nitroimidazoles, like IAZA, are expected to cross cellular membranes more readily. While this can be advantageous for cell penetration, it can also lead to non-specific tissue accumulation and slower clearance.

In contrast, the 18F-labeled analogue, FAZA, exhibits faster clearance from the blood and normal tissues compared to both IAZA and another commonly used hypoxia imaging agent, 18F-fluoromisonidazole (18F-FMISO). This rapid clearance results in more favorable tumor-to-background ratios, which is a significant advantage for diagnostic imaging with positron emission tomography (PET). Biodistribution studies in various tumor models have demonstrated that 18F-FAZA has a significantly lower uptake in most organs, including the liver and kidney, leading to improved image contrast.

The investigation of putative metabolites of IAZA has also provided insights into how structural changes affect biodistribution. For instance, the metabolite 1-(5-deoxy-5-iodo-α-D-arabinofuranosyl)-2-aminoimidazole (IAIA) showed rapid blood clearance and excretion with minimal accumulation in the brain. However, it achieved significant tumor-to-blood ratios of 4.3:1 at 4 hours post-administration, indicating that even after metabolic transformation, the core structure can retain some tumor-targeting properties.

The following table summarizes the key pharmacokinetic and distribution parameters of IAZA and its analogues based on available preclinical data.

| Compound | Key Structural Modification | Lipophilicity (Compared to IAZA) | Key Pharmacokinetic/Distribution Characteristics |

| This compound (IAZA) | 5'-iodo substitution on the arabinose moiety | Baseline | Readily crosses cell membranes; Slower clearance compared to FAZA, leading to lower tumor-to-background ratios over time. |

| Fluoroazomycin Arabinoside (FAZA) | 5'-fluoro substitution on the arabinose moiety | Lower | Faster blood and normal tissue clearance; Higher tumor-to-background ratios, beneficial for PET imaging. |

| 1-(5-deoxy-5-iodo-α-D-arabinofuranosyl)-2-aminoimidazole (IAIA) | Reduction of the 2-nitro group to an amino group | Altered polarity | Rapid blood clearance and excretion; Little accumulation in the brain; Achieves significant tumor-to-blood ratios. |

Impact of Structural Changes on Radiosensitization and Cytotoxicity Profiles

The therapeutic potential of this compound and its analogues is intrinsically linked to their ability to act as radiosensitizers and cytotoxic agents under hypoxic conditions. Structural modifications to the parent IAZA molecule can profoundly influence these activities, leading to compounds with enhanced potency and selectivity.

The 2-nitroimidazole core is the key functional group responsible for the radiosensitizing and cytotoxic effects. Under hypoxic conditions, this group undergoes bioreductive activation, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA, and deplete nonprotein thiols, thereby sensitizing the cells to radiation.

Studies have shown that IAZA is a more potent radiosensitizer and is considerably more toxic to hypoxic cells than the benchmark compound, misonidazole. This enhanced activity is attributed to its greater lipophilicity, which facilitates its entry into cells. Another 2-nitroimidazole nucleoside, RA-263 (1-(2',3'-dideoxy-α-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole), has demonstrated even greater radiosensitizing potency than misonidazole in vitro, approaching the radiosensitization level of oxygen at a 2 mM concentration nih.gov. The increased cytotoxicity of RA-263 towards hypoxic cells is thought to be related to its higher rate of depletion of nonprotein thiols nih.gov.

The introduction of different sugar moieties and other substituents to the 2-nitroimidazole core has been a strategy to improve efficacy and reduce toxicity. For example, thioglucose and sialic acid analogues of 2-nitroimidazole have been found to be active radiosensitizers nih.gov. These modifications aim to optimize the electronic and steric properties of the molecule to enhance its interaction with target biomolecules and its activation under hypoxia.

In a comparative study, both IAZA and FAZA were found to induce cytostasis in hypoxic cells by impairing DNA replication and slowing cell cycle progression scholaris.ca. While both compounds showed additive effects with low-dose radiation, synergy was observed at higher radiation doses (>12 Gy for IAZA and >18 Gy for FAZA) scholaris.ca.

The table below provides a summary of the impact of structural modifications on the radiosensitization and cytotoxicity of IAZA and its analogues.

| Compound | Key Structural Feature | Radiosensitizing Effect | Cytotoxicity Profile |

| This compound (IAZA) | 5'-iodo-arabinofuranosyl moiety | More potent than misonidazole. Synergistic with radiation doses >12 Gy under hypoxia scholaris.ca. | Considerably more toxic to hypoxic cells than misonidazole. Induces cytostasis by impairing DNA replication scholaris.ca. |

| Fluoroazomycin Arabinoside (FAZA) | 5'-fluoro-arabinofuranosyl moiety | Effective radiosensitizer. Synergistic with radiation doses >18 Gy under hypoxia scholaris.ca. | Induces cytostasis in hypoxic cells, similar to IAZA scholaris.ca. |

| RA-263 (1-(2',3'-dideoxy-α-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole) | Dideoxy-hex-2'-enopyranosyl moiety | More potent than misonidazole in vitro, approaching the effect of oxygen at 2 mM nih.gov. | Significantly more toxic to hypoxic cells than misonidazole, potentially due to greater depletion of nonprotein thiols nih.gov. |

| Thioglucose and Sialic Acid Analogues of 2-Nitroimidazole | Attachment of thioglucose or sialic acid | Active radiosensitizers in vitro against Chinese hamster (V-79) cells under hypoxic conditions nih.gov. | Demonstrated cytotoxicity against Chinese hamster (V-79) cells under hypoxic conditions nih.gov. |

Preclinical Evaluation of Novel Analogues for Enhanced Therapeutic and Diagnostic Properties

The development of novel analogues of this compound is an active area of research, with the goal of creating compounds with superior therapeutic and diagnostic capabilities. Preclinical studies are essential for evaluating the potential of these new agents in terms of their efficacy, selectivity, and imaging characteristics.

One innovative approach has been the synthesis of azidoazomycin arabinoside (N3-AZA), a "click-chemistry" compatible analogue of IAZA and FAZA scholaris.ca. This compound was designed to facilitate the identification of the molecular targets of 2-nitroimidazoles. Through this approach, 62 target proteins were identified, providing valuable insights into the mechanism of action of these drugs scholaris.ca. Furthermore, fluorescent staining of N3-AZA adducts has shown promise for cell and tissue imaging to map tumor hypoxia, offering a potentially faster and more cost-effective method than standard immunohistochemical techniques scholaris.ca.

Another strategy to enhance the therapeutic properties of IAZA involves its encapsulation into nanoformulations. By loading IAZA into nanogels, researchers aim to improve its delivery to hypoxic tumor regions and achieve a controlled release of the drug. This approach has the potential to increase the therapeutic index of IAZA by maximizing its concentration at the target site while minimizing systemic exposure.

In the realm of diagnostics, significant effort has been dedicated to the development of novel 18F-labeled 2-nitroimidazole derivatives for improved PET imaging of hypoxia. These next-generation tracers are designed to have optimized pharmacokinetic properties, such as faster clearance from non-target tissues and higher tumor uptake, leading to enhanced image quality and diagnostic accuracy. The rationale behind these modifications is to provide clinicians with a more precise tool to identify hypoxic tumors, which are often more aggressive and resistant to conventional therapies.

The preclinical evaluation of these novel analogues involves a range of in vitro and in vivo studies. In vitro assays are used to determine their cytotoxicity, radiosensitizing potential, and mechanism of action in cancer cell lines under both normoxic and hypoxic conditions. In vivo studies in animal models of cancer are then conducted to assess their pharmacokinetic profile, biodistribution, imaging capabilities, and antitumor efficacy, often in combination with radiotherapy.

The following table summarizes the preclinical evaluation of some of the novel analogues of this compound.

| Novel Analogue/Formulation | Key Innovation | Preclinical Findings and Enhanced Properties |

| Azidoazomycin Arabinoside (N3-AZA) | "Click-chemistry" compatible analogue | Enabled the identification of 62 protein targets of 2-nitroimidazoles. Fluorescent adducts allow for rapid and cost-effective imaging of tumor hypoxia scholaris.ca. |

| Nano-formulated IAZA | Encapsulation of IAZA into nanogels | Aims to improve drug delivery to hypoxic tumors and provide controlled release, potentially enhancing therapeutic efficacy and reducing systemic toxicity. |

| Novel 18F-labeled 2-Nitroimidazole Derivatives | Structural modifications for improved PET imaging characteristics | Designed for optimized pharmacokinetics, including faster clearance and higher tumor uptake, to provide superior image contrast and diagnostic accuracy for detecting tumor hypoxia. |

Analytical Methodologies in Iodoazomycin Arabinoside Research

Chromatographic Techniques for Compound Purity and Metabolite Analysis (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the research and development of Iodoazomycin arabinoside. These techniques are essential for ensuring the chemical and radiochemical purity of the synthesized compound, which is a critical prerequisite for its use in biological assays and preclinical studies.

In practice, reverse-phase HPLC is commonly employed. This method involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. For instance, the stability of [¹³¹I]IAZA has been assessed using HPLC, ensuring that the product remains intact over time with minimal degradation. nih.gov The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to achieve optimal separation of IAZA from any impurities or degradation products. usda.govsielc.comresearchgate.net Detection is typically accomplished using UV spectrophotometry, leveraging the chromophoric nature of the nitroimidazole ring. usda.govnih.gov

Furthermore, HPLC is vital for studying the metabolic fate of IAZA. After administration, biological samples can be analyzed to separate and identify potential metabolites. nih.govnih.gov This analysis helps in understanding how the compound is processed in vivo, which is crucial for interpreting biodistribution and efficacy data. The high resolution of modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems, often coupled with mass spectrometry (MS), allows for the sensitive and specific detection and quantification of IAZA and its biotransformation products in complex biological matrices. nih.govnih.gov

In Vitro Assays for Hypoxia-Dependent Binding and Cellular Uptake Quantification

A key characteristic of this compound is its selective accumulation in hypoxic cells. This property is a direct result of the bioreductive metabolism of its 2-nitroimidazole (B3424786) moiety. nih.govnih.gov Under low-oxygen conditions, cellular nitroreductases reduce the nitro group to a reactive intermediate that covalently binds to intracellular macromolecules, effectively trapping the compound within the hypoxic cell. nih.govnih.gov

In vitro assays are designed to quantify this hypoxia-dependent binding. A standard approach involves incubating cancer cell cultures (e.g., EMT-6 murine mammary sarcoma cells) with radiolabeled IAZA under both normal oxygen (normoxic) and low-oxygen (hypoxic) conditions. snmjournals.org Aliquots of the cells are taken at various time points, and the macromolecular fraction is precipitated using an acid like trichloroacetic acid. The amount of radioactivity bound to these macromolecules is then measured. snmjournals.org

Research has shown that the initial binding rate of [¹²⁵I]IAZA in hypoxic EMT-6 cells is significantly higher than that of the reference compound, misonidazole (B1676599). snmjournals.org This elevated binding is a key indicator of its potential as both an imaging agent and a cytotoxin for hypoxic tumors.

Table 1: Comparative In Vitro Hypoxia-Dependent Binding Rates

| Compound | Cell Line | Initial Binding Rate (pmol/10⁶ cells/hr) |

|---|---|---|

| This compound (IAZA) | EMT-6 | 284 |

| Misonidazole | EMT-6 | 89 |

Data sourced from studies on EMT-6 cells at a 30 µM substrate concentration. snmjournals.org

Cellular uptake is quantified using techniques such as flow cytometry or confocal microscopy, often with fluorescently labeled analogues of the compound. medscape.comresearchgate.net These methods allow for the visualization and measurement of the amount of compound that has entered the cells, providing data on the efficiency of cellular internalization. medscape.comresearchgate.net

Spectroscopic and Scintillation Counting Methods for Radiotracer Detection and Quantification

Since IAZA is typically studied as a radiotracer labeled with iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), methods for detecting and quantifying radioactivity are central to its analysis. nih.govnih.gov

Gamma scintillation counting is the primary technique used for in vitro experiments. snmjournals.org After the hypoxia-dependent binding assays, the radioactivity associated with the precipitated cellular macromolecules is measured using a gamma counter. snmjournals.org This provides a direct quantification of the amount of IAZA that has been trapped within the cells.

For in vivo studies and potential clinical applications, non-invasive imaging techniques are used. Single-Photon Emission Computed Tomography (SPECT) is employed to visualize the biodistribution of ¹²³I-IAZA in the body. nih.gov SPECT imaging allows for the detection of gamma rays emitted by the radiotracer, creating a three-dimensional map of its accumulation. This technique can identify hypoxic regions within tumors by showing areas of high IAZA retention. nih.gov Quantitative analysis of SPECT images allows for the calculation of tumor-to-normal tissue ratios, providing a measure of the tracer's selectivity for hypoxic sites. nih.gov

Liquid scintillation counting is another valuable method, particularly for beta-emitting isotopes like ¹²⁵I, which can be used in preclinical research. iaea.org This technique involves mixing the sample with a scintillation cocktail that emits light when excited by the radiation, and this light is then detected by photomultiplier tubes.

Bioinformatic Approaches for Molecular Target Identification and Pathway Analysis

Understanding the mechanism of action of IAZA at a molecular level requires identifying the specific cellular proteins to which it binds under hypoxic conditions. Modern proteomic and bioinformatic approaches have been instrumental in this area.

A powerful strategy involves the use of a "click-chemistry compatible" analogue of IAZA, such as Azidoazomycin arabinofuranoside (N₃-AZA). nih.gov This analogue can be introduced to cancer cells, where it becomes reductively activated and binds to its protein targets in a hypoxia-selective manner. The "click" handle (the azide (B81097) group) then allows for the specific attachment of a reporter tag (e.g., biotin). This tag is used to pull down and isolate the IAZA-protein adducts from the total cell lysate. The isolated proteins are subsequently identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The resulting list of identified proteins is then subjected to bioinformatic analysis. nih.govnih.govnih.gov Using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can perform pathway enrichment analysis. mdpi.com This analysis reveals which cellular pathways are disproportionately represented among the target proteins. For IAZA, this approach has identified that many of its targets are involved in key canonical pathways that are critical for the cellular response to hypoxia, such as glycolysis and HIF-1α signaling. researchgate.net

Table 2: Examples of this compound Protein Targets and Associated Pathways

| Identified Protein Target | Associated Cellular Pathway/Function |

|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, Cellular response to hypoxia |

| Glutathione (B108866) S-transferase P (GSTP1) | Detoxification, Cellular response to hypoxia |

| Various other proteins (60+) | HIF-1α signaling, DNA replication, Cell cycle progression |

Data derived from proteomic studies using an IAZA analogue in head and neck cancer cells. nih.govresearchgate.net

This integrated approach provides crucial insights into the molecular consequences of IAZA binding, helping to explain its cytotoxic and radiosensitizing effects. researchgate.net

Cell-Based Assays for Proliferation, Cytotoxicity, and Radiosensitization Assessment

A variety of cell-based assays are used to evaluate the functional consequences of treating cancer cells with this compound. These assays are critical for determining its therapeutic potential.

Cytotoxicity and Proliferation Assays: The direct effect of IAZA on cell viability is measured using cytotoxicity assays. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the crystal violet staining assay, which stains the DNA of adherent cells. nih.govresearchgate.netsigmaaldrich.com These assays have demonstrated that IAZA is significantly more toxic to hypoxic cells than to normoxic cells. snmjournals.org Cell proliferation can be assessed by directly counting cells over time or by using assays that measure DNA synthesis, such as BrdU or EdU incorporation. abcam.comresearchgate.net Studies show that IAZA can induce cytostasis by slowing cell cycle progression and compromising DNA replication, particularly under hypoxic conditions. researchgate.net

Radiosensitization Assays: A key potential application of IAZA is as a radiosensitizer—a compound that makes cancer cells more susceptible to the damaging effects of ionizing radiation. The gold standard for assessing radiosensitivity in vitro is the clonogenic survival assay. mdpi.comnih.govmdpi.com This assay measures the ability of single cells to undergo unlimited division and form colonies after treatment.